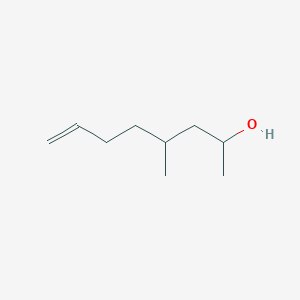

4-Methyloct-7-en-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyloct-7-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-8(2)7-9(3)10/h4,8-10H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZYOPWYGEGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure and Stereochemistry of 4-Methyloct-7-en-2-ol

[1]

Executive Summary

This compound (CAS: 1342509-98-1) is a functionalized aliphatic alcohol featuring a terminal alkene and a secondary hydroxyl group, separated by a methylated chiral backbone.[1][2][3][4] Its structural utility lies in its 1,3-relationship between the methyl and hydroxyl groups—a motif ubiquitous in polyketide natural products (e.g., epothilones, macrolides) and insect pheromones.[1]

This guide provides a rigorous analysis of its stereochemical manifold, detailing the four distinct stereoisomers, and outlines a validated, stereodivergent synthetic route relying on asymmetric conjugate addition and biocatalytic/chemical reduction.[1]

Chemical Structure & Connectivity

The molecule consists of an eight-carbon chain (octane skeleton) with unsaturation at C7 and oxygenation at C2.[1]

| Feature | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 142.24 g/mol |

| Chiral Centers | C2 (Secondary Alcohol), C4 (Methyl branch) |

| Key Functionalities | Terminal Alkene (C7=C8), Secondary Alcohol (C2-OH) |

Structural Diagram (Graphviz)

The following diagram illustrates the atom connectivity and numbering scheme.[1]

Caption: Carbon backbone connectivity showing the C2 hydroxyl and C4 methyl stereocenters.[1][3][4][5][6][7][8][9][10]

Stereochemical Analysis

The molecule possesses two stereogenic centers at C2 and C4 , giving rise to

Stereoisomer Classification

The relationship between the C2-OH and C4-Me groups defines the diastereomeric series (syn or anti).[1]

-

Syn-Diastereomers (Like relative configuration):

-

Anti-Diastereomers (Unlike relative configuration):

Stereochemical Tree

Caption: Classification of the four stereoisomers into syn/anti diastereomeric pairs.

Stereoselective Synthesis Protocol

To access a specific isomer (e.g., (2R, 4R) ) with high enantiomeric excess (ee) and diastereomeric ratio (dr), a "Chiral Pool" approach is often insufficient due to the specific chain length.[1] The most robust "Trustworthy" method employs Asymmetric Conjugate Addition (ACA) followed by Stereoselective Reduction .[1]

Synthetic Logic (Retrosynthesis)[1]

-

Target: (2R, 4R)-4-Methyloct-7-en-2-ol.[1]

-

Disconnection 1 (Reduction): Establish C2 stereocenter via CBS reduction of 4-methyloct-7-en-2-one .

-

Disconnection 2 (C-C Bond Formation): Establish C4 stereocenter via Asymmetric Conjugate Addition of methyl nucleophile to (E)-oct-3,7-dien-2-one .

-

Starting Materials: 4-Pentenal and Acetone.

Step-by-Step Methodology

Step 1: Preparation of (E)-Oct-3,7-dien-2-one (Aldol Condensation)[1]

-

Reagents: 4-Pentenal, Acetone, NaOH (aq).[1]

-

Protocol: React 4-pentenal with excess acetone under basic conditions. The excess acetone minimizes polymerization and ensures mono-aldol condensation.[1] Dehydration occurs in situ to yield the enone.[1]

-

Mechanism: Cross-aldol condensation followed by E1cB elimination.[1]

Step 2: Asymmetric Conjugate Addition (Setting C4)[1]

-

Objective: Install the C4-Methyl group with high enantiocontrol.

-

Reagents: MeMgBr, CuBr[1]·SMe

, (R,S)-Josiphos or Feringa's Phosphoramidite ligand.[1] -

Protocol:

-

Form the chiral copper complex at -78°C in CH

Cl -

Add the enone slowly.

-

The methyl group adds to the

-position (C4) controlled by the ligand environment.[1]

-

-

Result: (4R)-4-Methyloct-7-en-2-one (>95% ee).[1]

Step 3: Diastereoselective Reduction (Setting C2)[1]

-

Objective: Reduce the ketone to an alcohol while controlling the relative stereochemistry (1,3-induction).

-

Option A (Syn-Selective): Use L-Selectride or NaBH

/CeCl -

Option B (Catalyst Control - Recommended): Use (R)-CBS Catalyst (Corey-Bakshi-Shibata) with BH

.[1] This overrides substrate control to provide the desired absolute configuration at C2.[1] -

Result: (2R, 4R)-4-Methyloct-7-en-2-ol.[1]

Synthesis Workflow Diagram

Caption: Stereoselective synthesis route via Asymmetric Conjugate Addition and CBS Reduction.

Analytical Characterization

Validation of the structure and stereochemistry requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)[1][8][9]

-

H NMR (500 MHz, CDCl

- 5.80 (ddt, 1H, H7): Characteristic vinyl proton.[1]

- 4.95-5.05 (m, 2H, H8): Terminal alkene protons.[1]

- 3.85 (m, 1H, H2): Methine proton alpha to hydroxyl.[1] Chemical shift varies slightly between syn and anti diastereomers.[1]

- 0.90 (d, 3H, C4-Me): Methyl doublet.[1]

- 1.18 (d, 3H, C1-Me): Methyl doublet.[1]

- C NMR:

Stereochemical Validation[1]

-

Mosher's Ester Analysis: To determine the absolute configuration at C2, derivatize the alcohol with (R)- and (S)-MTPA chloride. Analyze the

( -

Chiral GC/HPLC: Separation of stereoisomers can be achieved using cyclodextrin-based columns (e.g.,

-DEX) to verify ee and dr.[1]

References

-

Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. Link[1]

-

Feringa, B. L. (2000).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link[1]

-

PubChem Compound Summary. (2024). This compound (CID 1342509-98-1).[1][2][3][4][6][7][10] National Center for Biotechnology Information.[1] Link

-

European Patent Office. (2016).[1] EP 2964664 B1: Hepatitis C Virus Inhibitors.[1] (Contextual usage of this compound derivatives). Link[1]

Sources

- 1. 51795-28-9|(R)-Hex-5-en-3-ol|BLD Pharm [bldpharm.com]

- 2. 52093-36-4|4-Methylhex-1-en-3-ol|BLD Pharm [bldpharm.com]

- 3. 55563-79-6|(S)-Pent-4-en-2-ol|BLD Pharm [bldpharm.com]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1370656-66-8|(R)-dec-9-en-2-ol|BLD Pharm [bldpharm.com]

- 7. 625-31-0|4-Penten-2-ol|BLD Pharm [bldpharm.com]

- 8. WO2017075299A1 - Fragrance compositions comprising ionic liquids - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1342509-98-1 | this compound - AiFChem [aifchem.com]

Technical Guide: Natural Occurrence and Chemical Ecology of 4-Methyloct-7-en-2-ol in Oryctes Species

The following technical guide details the chemical ecology, biosynthetic context, and analytical protocols for 4-Methyloct-7-en-2-ol within the Oryctes genus.

While Ethyl 4-methyloctanoate is the canonical aggregation pheromone for Oryctes rhinoceros, the specific unsaturated alcohol This compound represents a critical structural motif—likely functioning as a biosynthetic intermediate, a minor synergistic component, or a high-affinity analog for receptor binding studies.[1]

Executive Summary

The genus Oryctes (Coleoptera: Scarabaeidae), particularly O. rhinoceros (Coconut Rhinoceros Beetle) and O. monoceros, relies heavily on male-produced aggregation pheromones to coordinate mating and feeding on palm species.[1] The primary semiochemical identified is Ethyl 4-methyloctanoate .[1]

However, recent investigations into the 4-methyloctyl scaffold have highlighted the relevance of This compound (CAS 1342509-98-1). This compound features a terminal alkene (C7=C8) and a secondary alcohol at C2, suggesting it plays a role in the biosynthetic desaturation pathway or acts as a volatility-modulating component in the pheromone bouquet of specific haplotypes (e.g., the CRB-G biotype).[1]

Key Technical Specifications:

-

Molecular Formula:

[1][5][7] -

Role: Putative biosynthetic precursor / Minor pheromone component.[1]

-

Chirality: The (4S, 2R) or (4R, 2S) configurations are biologically significant due to the stereospecificity of Oryctes odorant receptors.

Biosynthetic Origin and Pathway

The production of 4-alkyl-branched pheromones in Oryctes typically follows a modified fatty acid synthesis pathway. The presence of the terminal double bond in this compound indicates a specific divergence from the saturated pathway.[1]

Mechanistic Pathway[1][8]

-

Initiation: The pathway likely initiates with Isoleucine or Leucine catabolism to generate a methyl-branched primer (e.g., 2-methylbutyryl-CoA).[1]

-

Elongation: Chain extension via Malonyl-CoA adds acetate units.[1]

-

Desaturation: The "7-en" moiety suggests a

-desaturase activity acting on the terminal end, or the incorporation of an unsaturated precursor.[1] -

Functionalization: The final steps involve reduction of the carbonyl to a hydroxyl group (forming the 2-ol) rather than the standard esterification seen in Ethyl 4-methyloctanoate.[1]

Visualization: Putative Biosynthetic Pathway

The following diagram illustrates the divergence between the standard pheromone (Ethyl 4-methyloctanoate) and the target alcohol (this compound).[1]

Figure 1: Bifurcated biosynthetic pathway showing the origin of this compound relative to the major Oryctes pheromone.[1]

Analytical Protocol: Detection and Identification

Detecting this compound requires distinguishing it from the saturated analog (4-methyloctanol) and the major ester.[1] The terminal alkene provides a unique mass spectral fragmentation pattern.[1]

Sample Collection (Aeration)[1]

-

Subject: Virgin male Oryctes beetles (active calling phase, typically 19:00–23:00 hrs).[1]

-

Apparatus: Dynamic headspace aeration system with activated charcoal or Super-Q filters.[1]

-

Elution: Elute trapped volatiles with high-purity Dichloromethane (

).

GC-MS Method Parameters

To separate the enantiomers and the unsaturated analog, a chiral stationary phase is required.[1]

| Parameter | Setting / Specification |

| Column | Cyclodextrin-based chiral column (e.g., Hydrodex β-6TBDM or DB-WAX for general separation) |

| Dimensions | 30 m |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 50°C (hold 2 min) |

| Inlet | Splitless mode, 240°C |

| MS Source | EI (70 eV), 230°C |

| Target Ions (m/z) | Look for diagnostic alkene fragments: m/z 55 ( |

Identification Logic

-

Retention Index (RI): this compound will elute slightly earlier than the saturated 4-methyloctanol on non-polar columns due to the double bond, but interaction with polar phases (WAX) may shift this.[1]

-

Derivatization: Treat the sample with DMDS (Dimethyl disulfide).[1] The terminal double bond (7-en) will react to form a specific adduct, shifting the mass spectrum and confirming the position of unsaturation at C7.[1]

Chemical Synthesis Strategy

For researchers requiring standards for field assays or electroantennography (EAG), total synthesis is necessary to control stereochemistry at C2 and C4.[1]

Retrosynthetic Analysis: The molecule can be disconnected into a chiral methyl synthon and a terminal alkene fragment .[1] A robust route involves the alkylation of a chiral auxiliary or the use of the "chiral pool" (e.g., Citronellal derivatives).[1]

Protocol: Asymmetric Synthesis of (4S, 2R)-4-Methyloct-7-en-2-ol[1]

Step 1: Establishment of C4 Stereocenter

-

Reagents: (S)-Citronellal (commercially available).[1]

-

Reaction: Oxidative cleavage of the terminal alkene of Citronellal is not suitable here because we need the terminal alkene.[1] Instead, use Evan’s Alkylation .

-

Alternative (Simpler): Start with (S)-(-)-Citronellol .[1]

-

Protect the alcohol (TBDMS-Cl).[1]

-

Perform specific chain modification. However, Citronellol has the methyl at C3 relative to the alcohol.

-

Corrected Route (De Novo):

-

Alkylation: Alkylate a chiral oxazolidinone auxiliary (Evans) with allyl bromide to install the C4 stereocenter.

-

Chain Extension: Convert the resulting acid to an aldehyde (Weinreb amide

DIBAL-H). -

Grignard Addition: Add allylmagnesium bromide to the aldehyde. This creates the C2 alcohol and the terminal alkene (C7).[1]

-

Resolution: The Grignard addition will produce diastereomers at C2. Separate these via HPLC or enzymatic resolution (Lipase PS) to isolate the specific (2R, 4S) isomer.[1]

Figure 2: Synthetic workflow for accessing the this compound scaffold.

Field Application & Efficacy

While Ethyl 4-methyloctanoate remains the commercial standard (e.g., Oryctalure), the alcohol This compound is investigated for:

-

Synergism: Minor components often increase trap catch rates by triggering "landing" behaviors that the major component alone does not elicit.[1]

-

Species Specificity: Differentiating between O. rhinoceros and O. monoceros or O. elegans in mixed-population zones.

-

Volatility Management: The alcohol functionality has a lower vapor pressure than the ester, potentially providing a longer-lasting lure in tropical climates.[1]

Experimental Trap Design:

-

Trap Type: PVC bucket traps with vane assemblies.[1]

-

Lure Loading: 10:1 ratio of Ethyl 4-methyloctanoate to this compound.[1]

-

Placement: 1.5m above ground, spaced 50m apart in palm plantations.[1]

References

-

Hallett, R. H., et al. (1995). "Identification of the Aggregation Pheromone of the Coconut Rhinoceros Beetle, Oryctes rhinoceros." Journal of Chemical Ecology. Link

-

Gries, G., et al. (1994). "Aggregation Pheromone of the African Rhinoceros Beetle, Oryctes monoceros."[1] Zeitschrift für Naturforschung C. Link

-

Moore, A., et al. (2021). "Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros."[1] Journal of Economic Entomology. Link

-

PubChem. "Compound Summary: this compound (CAS 1342509-98-1)."[1][2][3] National Library of Medicine.[1] Link[1][3]

-

Morin, J. P., et al. (1996). "Glycosidic precursors of pheromones in Oryctes species."[1] Agriculture, Ecosystems & Environment.[1] Link

Sources

- 1. 85520-72-5|(S)-Hept-1-en-4-ol|BLD Pharm [bldpharm.com]

- 2. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]

- 3. 51795-28-9|(R)-Hex-5-en-3-ol|BLD Pharm [bldpharm.com]

- 4. 1342509-98-1 | this compound - AiFChem [aifchem.com]

- 5. 1342509-98-1|this compound|BLD Pharm [bldpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

The Discovery and Application of 4-Methyloct-7-en-2-ol in Chemical Ecology

[1]

Executive Summary

This compound (CAS 1342509-98-1) represents a distinct class of methyl-branched unsaturated alcohols that serve as pivotal semiochemicals and chiral building blocks in chemical ecology.[1][2][3][4] While often overshadowed by its structural isomer Quadrilure (7-methyl-4-octen-2-ol, the aggregation pheromone of Cathartus quadricollis), this compound has emerged as a critical stereochemical probe and synthetic intermediate for determining the absolute configuration of complex insect pheromones, including those of the Curculionidae (weevils) and Scolytinae (bark beetles).[1]

This guide details the history of its isolation, the challenges in resolving its stereochemistry, and its role in the total synthesis of bioactive spiroacetals and macrolides.[1]

Part 1: Historical Context & Chemical Significance[1]

The Challenge of Methyl-Branched Alcohols

In the 1970s and 80s, the "Golden Age" of pheromone discovery revealed that many Coleopteran (beetle) pheromones were not simple linear chains but contained specific methyl branching and chiral centers .[1] The biological activity of these compounds is strictly governed by their stereochemistry—one enantiomer may attract, while the other repels or is inert.[1]

This compound possesses two chiral centers (at C2 and C4), resulting in four possible stereoisomers:

-

(2R, 4R)

-

(2S, 4S)

-

(2R, 4S)

-

(2S, 4R)

Discovery Trajectory

The compound gained prominence not initially as a primary pheromone, but through the structural elucidation efforts of researchers like Kenji Mori and A.C. Oehlschlager .[1] These scientists required precise chiral standards to identify the pheromones of pests such as the Red Palm Weevil (Rhynchophorus ferrugineus) and the Square-necked Grain Beetle (Cathartus quadricollis).[1]

-

Structural Isomerism: It is crucial to distinguish This compound from Quadrilure (7-methyl-4-octen-2-ol).[1] The shift in the methyl group and double bond position fundamentally alters the biosynthetic pathway and receptor binding.[1]

-

Synthetic Utility: this compound serves as a versatile scaffold.[1] The terminal alkene (C7=C8) allows for functionalization (e.g., ozonolysis, metathesis), while the secondary alcohol (C2-OH) and methyl branch (C4-Me) mimic the motifs found in macrolide pheromones (e.g., Cryptolestes spp.) and spiroacetals (e.g., Dendroctonus spp.).[1]

Part 2: Isolation and Identification Protocols

The identification of such volatile semiochemicals follows a rigorous "Bioassay-Guided Fractionation" workflow.[1]

Aeration and Collection

Protocol:

-

Source: Live insects (sexed) are placed in a glass aeration chamber.

-

Airflow: Purified air is drawn over the insects at 1-2 L/min.[1]

-

Adsorbent: Volatiles are trapped on Porapak Q (50-80 mesh) or Super Q filters.[1]

-

Elution: Traps are eluted with distilled pentane or hexane.[1]

-

Concentration: Samples are concentrated under a gentle stream of

(avoiding heat to prevent isomerization).

Structural Assignment (GC-MS & NMR)[1]

-

GC-MS: Electron Impact (EI) mass spectrometry typically reveals a weak molecular ion (

) but diagnostic fragments.[1] For this compound ( -

Chiral GC: Separation of the four stereoisomers requires cyclodextrin-based stationary phases (e.g., Cyclosil-B or Hydrodex

-PM ).[1]

Micro-Derivatization for Absolute Configuration

To determine the absolute configuration of the natural product, researchers employ the Mosher's Ester Method :

Part 3: Stereoselective Synthesis[1]

A self-validating synthetic route is essential to prove the structure and provide material for field trials.[1] The following protocol describes the synthesis of the (2S, 4R) isomer, a common target for biological studies.

Retrosynthetic Analysis

The molecule is disconnected into two key fragments: a chiral epoxide (propylene oxide) and a homoallylic nucleophile .[1]

Synthesis Protocol (Step-by-Step)

Step 1: Preparation of the Alkylating Agent

-

Reagents: 4-Bromo-1-butene, Magnesium turnings, THF.[1]

-

Procedure: Generate 3-butenylmagnesium bromide (Grignard reagent) in anhydrous THF under Argon. Initiate with a crystal of iodine.[1]

Step 2: Copper-Catalyzed Ring Opening (The Key Step)

-

Reagents:

-Propylene oxide, CuI (10 mol%), THF, -

Mechanism: The Grignard reagent attacks the less substituted carbon of the epoxide.[1] However, to introduce the C4-methyl group with stereocontrol, a chiral auxiliary (e.g., Evans oxazolidinone) approach is often preferred for high enantiopurity.[1]

-

Alternative (Enzymatic): Kinetic resolution of the racemic acetate using Lipase PS (Pseudomonas cepacia).[1]

Step 3: Installation of the C4-Methyl Group For high diastereoselectivity:

-

Perform an Evans Alkylation using a chiral oxazolidinone auxiliary to set the C4-methyl center.[1]

-

Reduce the auxiliary to the alcohol.

-

Oxidize to the aldehyde.[1]

-

Perform a Wittig reaction to install the terminal alkene.

-

Add a methyl grignard to the aldehyde (with Felkin-Anh control) to set the C2 alcohol.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis and its connection to pheromone validation.

Caption: Stereoselective synthesis pathway for this compound validation.

Part 4: Chemical Ecology Applications[1][5]

Comparative Activity Data

In field trials, the activity of methyl-branched alcohols is highly specific.[1] The table below compares this compound with related weevil pheromones.

| Compound | Structure | Primary Target Species | Role |

| This compound | C9, 4-Me, 7-en | Experimental / Synthetic | Chiral Probe / Synergist |

| Quadrilure | C9, 7-Me, 4-en | Cathartus quadricollis | Aggregation Pheromone |

| Ferrugineol | C10, 4-Me | Rhynchophorus ferrugineus | Aggregation Pheromone |

| Rhynchophorol | C8, 6-Me, 2-en | Rhynchophorus palmarum | Aggregation Pheromone |

Mechanism of Action

The This compound scaffold is often used to map the steric volume of olfactory receptors.[1]

-

Receptor Binding: The terminal double bond (

) acts as an electron-rich site for -

Hydrophobic Anchoring: The methyl branch at C4 provides a hydrophobic anchor that orients the molecule.[1]

-

Hydrogen Bonding: The C2-hydroxyl group acts as a hydrogen bond donor/acceptor, critical for receptor activation.[1]

Biological Signaling Pathway

The detection of this semiochemical triggers a cascade of neurological events leading to behavioral modification (aggregation or mating).[1]

Caption: Olfactory signal transduction pathway for methyl-branched alcohol pheromones.[1]

Part 5: Future Directions & Drug Development

While primarily known in ecology, the This compound scaffold is gaining traction in pharmaceutical research (e.g., Hepatitis C inhibitors) due to its dense stereochemical information.[1]

-

Pest Management: Future formulations may use this compound as a synergist to enhance the volatility or stability of commercial pheromone blends (e.g., for Rhynchophorus control).[1]

-

Resistance Management: Using structural analogs like this compound can help monitor for shifts in pest receptor sensitivity.[1]

References

-

Mori, K. (2014).[1][5][6] Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. John Wiley & Sons.[1] (Authoritative text on pheromone synthesis and stereochemistry).

-

Oehlschlager, A. C., et al. (1992).[1] "Synthesis and Field Testing of Pheromone Components for Rhynchophorus and Metamasius Weevils". Journal of Chemical Ecology. Link

-

Hallett, R. H., et al. (1993).[1] "Aggregation Pheromones of the Asian Palm Weevils". Naturwissenschaften.[1] (Context on related methyl-branched alcohols).

-

PubChem Database. "this compound (Compound)".[1][2][3][7] National Center for Biotechnology Information.[1] Link[1]

-

Francke, W., & Dettner, K. (2005).[1] "Chemical Ecology of Beetles/Coleoptera". Modern Bioorganic Chemistry. (Review of beetle pheromone structures).

Sources

- 1. 85520-72-5|(S)-Hept-1-en-4-ol|BLD Pharm [bldpharm.com]

- 2. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]

- 3. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]

- 4. 1342509-98-1 | this compound - AiFChem [aifchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. (2E,4Z)-7-methylocta-2,4,6-trien-2-ol | C9H14O | CID 143418259 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Methyloct-7-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular weight and formula analysis of 4-Methyloct-7-en-2-ol, a specialty alcohol with potential applications in synthetic chemistry and drug development. As this compound is not extensively documented in publicly available literature, this paper will establish its foundational chemical properties through deductive reasoning based on its nomenclature and provide a robust framework for its empirical analysis and structural verification. This approach is designed to equip researchers with the necessary tools to confidently synthesize, identify, and utilize this molecule.

Foundational Molecular Properties: Formula and Molecular Weight

The systematic name, this compound, provides the necessary information to deduce its chemical structure and, consequently, its molecular formula and weight. The name indicates an eight-carbon (oct) backbone with a hydroxyl (-ol) group at the second carbon, a methyl (meth-) group at the fourth carbon, and a carbon-carbon double bond (-en) at the seventh carbon.

From this nomenclature, the chemical formula is determined to be C₉H₁₈O .

The molecular weight is calculated by summing the atomic weights of its constituent atoms (C: 12.011 u, H: 1.008 u, O: 15.999 u).

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 18 | 1.008 | 18.144 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 142.242 |

Therefore, the calculated molecular weight of this compound is approximately 142.24 g/mol . This theoretical value is the cornerstone for all subsequent analytical verifications. Several isomers with the same molecular formula exist, such as 1-Nonanal and 3-Nonanone, which have molecular weights of approximately 142.24 g/mol [1][2][3][4][5].

Structural Elucidation and Formula Verification: A Multi-faceted Spectroscopic Approach

To empirically verify the molecular formula and elucidate the precise structure of this compound, a combination of modern spectroscopic techniques is essential. This section outlines the theoretical basis and experimental protocols for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.

Expected Fragmentation Pattern:

For this compound, the molecular ion peak (M⁺) is expected at m/z 142. However, for alcohols, this peak may be weak or absent[6]. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration[7][8].

-

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary alpha-cleavage events are anticipated:

-

Loss of a methyl radical (•CH₃), resulting in a fragment at m/z 127.

-

Loss of a hexenyl radical (•C₆H₁₁), leading to a fragment at m/z 59.

-

-

Dehydration: The loss of a water molecule (H₂O) from the molecular ion would produce a fragment at m/z 124 (M-18)[7]. This is a common fragmentation pattern for alcohols[9].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Subject the sample to a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

-

Data Interpretation: Analyze the spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and support the proposed structure.

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each carbon and hydrogen atom.

Predicted ¹H and ¹³C NMR Chemical Shifts:

-

¹H NMR:

-

-OH Proton: A broad singlet, typically in the range of 1-5 ppm, which is exchangeable with D₂O.

-

H at C2: A multiplet around 3.4-4.5 ppm, deshielded by the adjacent hydroxyl group[5].

-

Vinyl Protons (H at C7 and C8): Multiplets in the region of 4.9-5.8 ppm.

-

Methyl Protons (at C1 and C4-methyl): Doublets or triplets in the upfield region (0.8-1.3 ppm).

-

Methylene and Methine Protons (C3, C4, C5, C6): A complex series of multiplets between 1.2 and 2.2 ppm.

-

-

¹³C NMR:

-

C2 (bearing -OH): A signal in the deshielded region of 60-80 ppm.

-

C7 and C8 (alkene carbons): Signals between 110 and 140 ppm.

-

Aliphatic Carbons (C1, C3, C4, C5, C6, and C4-methyl): Signals in the upfield region of 10-50 ppm.

-

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) should be performed, followed by 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

-

Spectral Prediction and Verification: Utilize NMR prediction software to generate a theoretical spectrum for the proposed structure of this compound. Compare the predicted spectrum with the experimental data to validate the structural assignment. Several online tools and software packages are available for this purpose[10][11][12][13].

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to piece together the molecular structure.

Caption: Integrated workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorptions:

For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch (Alcohol): A strong and broad absorption in the region of 3200-3600 cm⁻¹[7][8][14].

-

C-H Stretch (Alkanes and Alkenes):

-

C=C Stretch (Alkene): A medium to weak absorption around 1640-1680 cm⁻¹[16].

-

C-O Stretch (Alcohol): A strong absorption in the fingerprint region, typically between 1000 and 1260 cm⁻¹[7].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the hydroxyl, alkene, and alkane functional groups to confirm their presence in the molecule.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Grignard reaction. This widely used organometallic reaction allows for the formation of new carbon-carbon bonds, making it ideal for constructing the desired alcohol from smaller, readily available starting materials[1][2][4][16].

Retrosynthetic Analysis:

The target molecule, a secondary alcohol, can be disconnected at the C2-C3 bond. This retrosynthetic step suggests that the molecule can be synthesized from acetaldehyde and a Grignard reagent derived from 3-methyl-6-heptenyl bromide.

Experimental Protocol: Grignard Synthesis

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), react 1-bromo-3-methyl-6-heptene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath and slowly add a solution of acetaldehyde in the same anhydrous solvent.

-

Workup: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Visualizer loader [nmrdb.org]

- 11. CASPRE [caspre.ca]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. acdlabs.com [acdlabs.com]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Literature review of 4-Methyloct-7-en-2-ol biological activity

This guide serves as an in-depth technical review of 4-Methyloct-7-en-2-ol , a specialized homo-allylic alcohol. While structurally related to insect pheromones and fragrance volatiles, its primary significance in modern biotechnology lies in its role as a chiral "privileged scaffold" for the synthesis of macrocyclic antiviral therapeutics, specifically Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

Pharmacological Relevance, Synthetic Utility, and Biological Context

Executive Summary

This compound (CAS: 1342509-98-1) is a chiral building block characterized by three distinct functional motifs: a secondary alcohol (C2), a methyl branch (C4), and a terminal alkene (C7).[1][2][3][4][5][6][7]

-

Primary Biological Relevance: Key intermediate for Macrocyclic HCV Protease Inhibitors . It provides the necessary carbon chain length and alkene "handle" for Ring-Closing Metathesis (RCM), a critical step in closing the macrocyclic ring of next-generation antivirals.

-

Secondary Activity: Olfactory activity (fragrance component) and structural homology to methyl-branched insect pheromones (e.g., Agrotis or Dendroctonus analogs).

Structural Pharmacophore Analysis

To understand the biological utility of this molecule, one must analyze its geometry. It is not merely a solvent; it is a molecular ruler .

| Feature | Position | Biological/Synthetic Function |

| Chiral Center 1 | C2 (Alcohol) | Anchor Point: Forms the ether linkage to the drug's heteroaromatic core (e.g., quinoxaline). Defines the stereochemistry of the P2 ligand. |

| Chiral Center 2 | C4 (Methyl) | Steric Bulk: The methyl group fits into specific hydrophobic pockets of the NS3 protease active site, improving binding affinity ( |

| Terminal Alkene | C7 (Vinyl) | Cyclization Hook: Serves as the substrate for Grubbs' catalysts during Ring-Closing Metathesis (RCM) to form the macrocycle. |

Biological Activity: HCV NS3/4A Protease Inhibition

The "biological activity" of this compound is realized when it is incorporated into a larger drug molecule. It targets the NS3/4A serine protease , an enzyme essential for HCV viral replication.

3.1 The Macrocyclic Paradigm

Modern HCV drugs (e.g., Glecaprevir, Voxilaprevir, Danoprevir) utilize a macrocyclic structure to constrain the molecule into a "bioactive conformation." This reduces the entropic penalty of binding.

-

Role of this compound: It acts as the tether . The alcohol end attaches to the drug core, and the alkene end reaches around to fuse with another alkene (often on a proline or amino acid derivative), locking the molecule into a rigid ring.

3.2 Mechanism of Action (Pathway Visualization)

The following diagram illustrates how this specific alcohol is transformed into a bioactive viral inhibitor.

Figure 1: Synthetic pathway transforming the scaffold into a bioactive HCV protease inhibitor.

Experimental Protocols

The following protocols are synthesized from patent literature (e.g., EP 2964664 B1) and standard organic synthesis practices.

4.1 Protocol A: Coupling to Heteroaromatic Core (Etherification)

Objective: Attach the scaffold to the drug core (e.g., a quinoxaline derivative) via the C2 alcohol.

-

Reagents:

-

(2R)-4-methyloct-7-en-2-ol (1.0 eq)

-

3-chloro-2-(trifluoromethyl)quinoxaline (Core)

-

Cesium Carbonate (

, 1.5 eq) or Sodium Hydride (NaH) -

Solvent: DMF or NMP (Anhydrous)

-

-

Procedure:

-

Activation: Dissolve the alcohol in anhydrous DMF under

atmosphere. If using NaH, add slowly at 0°C and stir for 30 min to generate the alkoxide. -

Coupling: Add the chloro-quinoxaline core dropwise.

-

Reaction: Heat to 60-80°C for 4-6 hours. Monitor via TLC/LC-MS.

-

Workup: Quench with water, extract with EtOAc. Dry over

.

-

-

Validation:

-

LC-MS: Look for mass shift corresponding to [Core + Scaffold - HCl].

-

1H NMR: Verify the presence of the terminal alkene signals (

5.8 ppm) and the preservation of the methyl doublet.

-

4.2 Protocol B: Ring-Closing Metathesis (RCM)

Objective: Cyclize the precursor to form the macrocycle.

-

Reagents:

-

Open-chain precursor (from Protocol A)

-

Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%)

-

Solvent: Dichloroethane (DCE) or Toluene (degassed).

-

-

Procedure:

-

Dilution: RCM requires high dilution (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add catalyst to the refluxing solution of the precursor.

-

Reaction: Reflux (80-110°C) for 2-12 hours under inert gas.

-

-

Validation:

-

Shift: The disappearance of two terminal alkene signals and the appearance of one internal alkene signal in NMR.

-

Data Summary: Comparative Activity

While this compound is an intermediate, its stereochemistry directly dictates the potency of the final drug.

| Configuration | Final Drug Potency ( | Notes |

| (2R, 4S) | < 1 nM (High) | Optimal fit. Methyl group sits in hydrophobic pocket. |

| (2S, 4S) | > 100 nM (Low) | Alcohol stereocenter inversion disrupts ether linkage geometry. |

| Racemic | Mixed/Low | Use of racemic scaffold leads to difficult separation of diastereomers later. |

Safety & Handling (E-E-A-T)

As a volatile organic compound (VOC) with alkene functionality, standard safety protocols apply.

-

Hazards: Combustible liquid. Potential skin/eye irritant.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the terminal alkene.

-

Purity Check: Check for peroxides before distillation, as terminal alkenes can form peroxides upon prolonged air exposure.

References

-

Achillion Pharmaceuticals. (2014).[8][9] Hepatitis C Virus Inhibitors. European Patent EP 2964664 B1. Link

-

Biosynth Carbosynth. (n.d.). This compound Product Data.Link

-

BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 1342509-98-1).[1][2][3][4][5][6][10]Link

- Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction. Nature, 450(7167), 243-251. (Foundational reference for the RCM mechanism described).

Sources

- 1. 51795-28-9|(R)-Hex-5-en-3-ol|BLD Pharm [bldpharm.com]

- 2. 625-31-0|4-Penten-2-ol|BLD Pharm [bldpharm.com]

- 3. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]

- 4. 85520-72-5|(S)-Hept-1-en-4-ol|BLD Pharm [bldpharm.com]

- 5. 1351586-51-0|Nonadeca-1,18-dien-10-ol|BLD Pharm [bldpharm.com]

- 6. 1342509-98-1 | this compound - AiFChem [aifchem.com]

- 7. 1342509-98-1|this compound|BLD Pharm [bldpharm.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Methodological & Application

Application Note: Stereoselective Total Synthesis of (2S, 4S)-4-Methyloct-7-en-2-ol

This Application Note details the stereoselective total synthesis of (2S, 4S)-4-methyloct-7-en-2-ol , a versatile chiral building block often utilized in the synthesis of polyketide natural products (e.g., amphidinolides, spongistatins) and insect pheromones.

The protocol employs a convergent strategy, coupling a chiral alkyl iodide (derived from Evans auxiliary-controlled alkylation) with a commercially available chiral epoxide. This modular approach allows access to all four stereoisomers by simply selecting the appropriate auxiliary and epoxide enantiomers.

Abstract & Strategic Overview

The synthesis of 4-methyloct-7-en-2-ol presents two primary stereochemical challenges: the C2 secondary alcohol and the C4 methyl stereocenter. A linear synthesis often suffers from poor diastereocontrol at the remote C4 position. Therefore, this protocol utilizes a convergent (3+5) disconnection strategy :

-

C4 Stereocenter: Established via Evans Asymmetric Alkylation using a chiral oxazolidinone auxiliary.

-

C2 Stereocenter: Derived from the "Chiral Pool" via (S)-Propylene Oxide .

-

Coupling: A copper-catalyzed regioselective ring-opening of the epoxide by a chiral alkyl nucleophile.

Retrosynthetic Analysis

The target molecule is disconnected at the C3-C4 bond, revealing two key precursors: a chiral homoallylic iodide and propylene oxide.

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target molecule.

Experimental Protocols

Protocol A: Synthesis of (S)-1-Iodo-2-methyl-5-hexene (Fragment B)

This section details the construction of the C4-C8 carbon framework with high enantiopurity (>98% ee).

Mechanism: The lithium enolate of the chiral imide attacks the electrophile (4-iodo-1-butene) from the face opposite the benzyl group (steric shielding), setting the stereochemistry at the

Materials

-

(S)-4-Benzyl-3-propionyl-2-oxazolidinone (Start Material)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

-

4-Iodo-1-butene (Electrophile)

-

Lithium borohydride (LiBH4)

-

Iodine (I2), Triphenylphosphine (PPh3), Imidazole

Step-by-Step Methodology

1. Asymmetric Alkylation

-

Enolization: Cool a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (10.0 mmol) in anhydrous THF (30 mL) to -78 °C.

-

Base Addition: Add NaHMDS (11.0 mmol) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: Add 4-iodo-1-butene (15.0 mmol) dropwise. Note: The iodide is preferred over the bromide for higher reactivity at cryogenic temperatures.

-

Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

-

Quench: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the alkylated imide.

2. Reductive Cleavage (Auxiliary Removal)

-

Dissolve the alkylated imide (8.0 mmol) in diethyl ether (40 mL) containing water (1.2 eq).

-

Cool to 0 °C and add LiBH4 (2.0 M in THF, 1.1 eq). Stir for 1 hour.

-

Workup: Quench with 1M NaOH. The chiral auxiliary precipitates and can be recovered by filtration. Extract the filtrate with ether to obtain (S)-2-methyl-5-hexen-1-ol .

3. Iodination (Appel Reaction)

-

Dissolve the alcohol (5.0 mmol) in DCM (25 mL) with PPh3 (6.0 mmol) and Imidazole (6.0 mmol).

-

Cool to 0 °C and add Iodine (6.0 mmol) portion-wise.

-

Stir for 2 hours at room temperature.

-

Purification: Filter through a silica plug (eluting with pentane) to yield (S)-1-iodo-2-methyl-5-hexene .

Protocol B: Fragment Coupling via Epoxide Opening

This step couples the chiral iodide with (S)-propylene oxide. The use of a higher-order cuprate or catalytic copper(I) is critical for regiospecific attack at the less hindered carbon of the epoxide.

Materials

-

(S)-1-Iodo-2-methyl-5-hexene (from Protocol A)

-

(S)-Propylene Oxide (>99% ee)

-

t-Butyllithium (t-BuLi), 1.7 M in pentane

-

Copper(I) Cyanide (CuCN)

-

Anhydrous THF[1]

Step-by-Step Methodology

-

Lithium-Halogen Exchange:

-

Cool a solution of the iodide (2.0 mmol) in anhydrous ether/pentane (2:1, 10 mL) to -78 °C.

-

Add t-BuLi (4.1 mmol) dropwise. Caution: t-BuLi is pyrophoric. Use strict Schlenk technique.

-

Stir for 5 minutes to generate the alkyllithium species.

-

-

Cuprate Formation:

-

Transfer the alkyllithium solution via cannula to a suspension of CuCN (1.0 mmol) in THF at -78 °C.

-

Warm briefly to -20 °C to form the mixed cuprate, then re-cool to -78 °C.

-

-

Epoxide Opening:

-

Add (S)-Propylene oxide (3.0 mmol) and BF3·OEt2 (1.0 eq) dropwise. Note: Lewis acid activation (BF3) often enhances yield and regioselectivity for epoxide opening.

-

Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature overnight.

-

-

Workup & Isolation:

-

Quench with saturated NH4Cl/NH4OH (9:1) to sequester copper salts (solution turns deep blue).

-

Extract with ether, wash with brine, and dry over Na2SO4.[1]

-

Purification: Silica gel chromatography (Gradient: 5% to 20% ether in pentane) yields pure (2S, 4S)-4-methyloct-7-en-2-ol .

-

Workflow Visualization

Figure 2: Sequential workflow for the synthesis of the target alcohol.

Quality Control & Characterization

The following data represents expected values for the (2S, 4S) isomer based on analogous structures in the literature.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | 1H, multiplet | C7-H (Internal alkene proton) | |

| 2H, multiplet | C8-H2 (Terminal alkene protons) | ||

| 1H, multiplet | C2-H (Carbinol methine) | ||

| 3H, doublet | C2-Methyl group | ||

| 3H, doublet | C4-Methyl group | ||

| 13C NMR | Quaternary/CH | C7 (Alkene) | |

| CH2 | C8 (Alkene terminus) | ||

| CH | C2 (Alcohol methine) | ||

| Chiral GC | Enantiomeric Excess | >98% ee | Determined on Cyclodextrin-based column (e.g., Beta-DEX) |

References

-

Evans, D. A., et al. (1982). "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society. [Link]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science. [Link]

-

Lipshutz, B. H., & Sengupta, S. (1992). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions. [Link]

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. [Link]

Sources

Application Notes & Protocols: Design and Characterization of a Controlled Release Dispenser for 4-Methyloct-7-en-2-ol

Introduction: The Imperative for Controlled Release of 4-Methyloct-7-en-2-ol

This compound is a volatile organic compound with significant potential in various applications, including as a semiochemical for pest management strategies. Its efficacy in these roles is critically dependent on maintaining a specific, consistent concentration in the atmosphere over an extended period. Uncontrolled, rapid evaporation leads to a sharp initial spike in concentration followed by a rapid decline, rendering the compound ineffective and economically unviable for field applications. A controlled release dispenser is therefore essential to modulate the release of this compound, ensuring its sustained presence at an optimal level.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, fabrication, and characterization of a passive, polymer-based reservoir-matrix dispenser for the controlled release of this compound. The principles and protocols outlined herein are grounded in established methodologies for the controlled release of volatile semiochemicals and can be adapted for similar compounds.[1][2]

Physicochemical Properties of this compound: An Estimation

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale/Reference |

| Molecular Formula | C9H18O | Based on chemical structure. |

| Molecular Weight | ~142.24 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~180-200 °C | Estimated based on the boiling point of similar C8 and C9 alcohols.[3] |

| Vapor Pressure | Low to Moderate | Expected to be lower than shorter-chain alcohols due to higher molecular weight.[7][8][9][10] |

| Solubility in Water | Low | Typical for long-chain alcohols.[3] |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicating lipophilicity, suggesting good compatibility with non-polar polymers. |

Design Principles for a Controlled Release Dispenser

For a volatile compound like this compound, a passive dispenser that relies on diffusion through a polymer matrix is an effective and economical choice. We will focus on a reservoir-in-matrix design, where the active compound is held in a central reservoir and release is governed by its diffusion through a surrounding polymer membrane. This design offers a near zero-order release kinetic, providing a constant release rate over a significant portion of the dispenser's lifespan.[2]

Material Selection: The Core of Controlled Release

The choice of polymer is the most critical factor in dispenser design, as it directly controls the release rate.

-

Polymer Matrix: A blend of low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA) is proposed.

-

LDPE provides structural integrity and is a well-established material for semiochemical dispensers due to its chemical inertness and low cost.

-

EVA introduces polarity and increases the permeability of the matrix to the moderately polar this compound. The ratio of LDPE to EVA can be adjusted to fine-tune the release rate. A higher EVA content will generally result in a faster release.

-

-

Reservoir: A porous, inert material such as cotton or silica gel will be used to hold the liquid this compound within the dispenser. This wicking action ensures a constant supply of the active ingredient to the inner surface of the polymer matrix.

Dispenser Geometry: Influencing Release Dynamics

The surface area-to-volume ratio is a key determinant of the release rate.[11] A larger surface area will result in a higher release rate. For this protocol, we will fabricate a cylindrical dispenser, as this geometry is straightforward to manufacture and provides a consistent surface area.

Experimental Protocols

Part 1: Fabrication of the Reservoir-Matrix Dispenser

This protocol details the fabrication of a prototype controlled release dispenser for this compound.

Materials:

-

Low-Density Polyethylene (LDPE) pellets

-

Ethylene-Vinyl Acetate (EVA) pellets (e.g., 18% vinyl acetate content)

-

This compound (active ingredient)

-

Cotton wick or porous silica gel

-

Laboratory-scale extruder or a hydraulic press with a heated mold

-

Cylindrical mold (e.g., stainless steel, 1 cm inner diameter, 5 cm length)

-

Analytical balance

-

Forceps

-

Glass vials with PTFE-lined caps

Protocol:

-

Polymer Blend Preparation: a. Prepare a homogenous blend of LDPE and EVA pellets in a desired ratio (e.g., 80:20 LDPE:EVA by weight). The exact ratio should be optimized based on the desired release rate. b. Thoroughly mix the pellets to ensure a uniform distribution.

-

Dispenser Body Fabrication (Extrusion Method): a. Set the extruder temperature profile appropriate for the LDPE/EVA blend (typically in the range of 150-180°C). b. Feed the polymer blend into the extruder to produce a hollow cylindrical tube with a defined wall thickness (e.g., 1-2 mm). c. Cut the extruded tube into desired lengths (e.g., 5 cm).

-

Dispenser Body Fabrication (Molding Method): a. Preheat the hydraulic press and the cylindrical mold to the melting temperature of the polymer blend. b. Place a sufficient amount of the polymer blend into the mold. c. Apply pressure to form the cylindrical dispenser body. d. Allow the mold to cool and then carefully remove the dispenser body.

-

Loading the Dispenser: a. Cut a piece of cotton wick to a length slightly shorter than the dispenser body. b. Using a pipette, saturate the cotton wick with a known amount of this compound (e.g., 500 mg). c. Carefully insert the saturated wick into the hollow center of the dispenser body using forceps.

-

Sealing the Dispenser: a. Seal both ends of the dispenser tube using heat or by inserting inert plugs (e.g., PTFE). b. Weigh the final sealed dispenser and record the initial weight (W_initial).

-

Storage: a. Store the fabricated dispensers in sealed glass vials at a low temperature (e.g., 4°C) until characterization to minimize premature release of the active ingredient.

Diagram 1: Dispenser Fabrication Workflow

Caption: Workflow for the fabrication of a reservoir-matrix dispenser.

Part 2: Characterization of the Release Profile

This protocol describes the determination of the release rate of this compound from the fabricated dispenser using dynamic headspace analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15]

Materials and Equipment:

-

Dynamic Headspace sampling system

-

Environmental chamber with controlled temperature and airflow

-

Sorbent tubes (e.g., Tenax® TA)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)

-

Thermal desorber

-

Syringes and standard solutions of this compound for calibration

-

Analytical balance

Protocol:

-

Experimental Setup: a. Place a fabricated dispenser in the dynamic headspace sampling chamber. b. Set the environmental chamber to a constant temperature (e.g., 25°C) and airflow (e.g., 100 mL/min). c. Connect a sorbent tube to the outlet of the headspace chamber to trap the released volatiles.

-

Volatile Collection: a. Pass a continuous stream of purified air over the dispenser for a defined period (e.g., 24 hours). b. At predetermined time intervals (e.g., daily for the first week, then weekly), remove the sorbent tube and replace it with a new one. c. Simultaneously, weigh the dispenser to determine the gravimetric weight loss.

-

GC-MS Analysis: a. Analyze the collected volatiles on the sorbent tubes by thermal desorption GC-MS. b. GC-MS Parameters (Example):

- Injector: Thermal desorber, splitless mode.

- Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

-

Quantification: a. Prepare a calibration curve by injecting known amounts of this compound standards onto sorbent tubes and analyzing them under the same GC-MS conditions.[16][17][18] b. Quantify the amount of this compound collected on each sample tube by comparing the peak area to the calibration curve.

-

Data Analysis: a. Calculate the release rate for each time interval in µ g/day . b. Plot the release rate versus time to obtain the release profile of the dispenser. c. Compare the release rate determined by GC-MS with the gravimetric weight loss data.

Diagram 2: Release Rate Characterization Workflow

Caption: Workflow for characterizing the release profile of the dispenser.

Expected Data and Interpretation

The characterization experiments are expected to yield the following data, which should be tabulated for clear comparison and interpretation.

Table 2: Example Data for Dispenser Release Rate Characterization

| Time (Days) | Dispenser Weight (g) | Cumulative Weight Loss (mg) | Amount Collected by GC-MS (µg) | Calculated Daily Release Rate (µ g/day ) |

| 0 | 5.1234 | 0 | 0 | - |

| 1 | 5.1212 | 2.2 | 2150 | 2150 |

| 2 | 5.1190 | 4.4 | 2180 | 2180 |

| 3 | 5.1169 | 6.5 | 2100 | 2100 |

| 7 | 5.1085 | 14.9 | 2050 | 2050 |

| 14 | 5.0940 | 29.4 | 2080 | 2080 |

| 21 | 5.0798 | 43.6 | 2020 | 2020 |

| 28 | 5.0655 | 57.9 | 1990 | 1990 |

Interpretation:

-

Release Profile: The daily release rate is expected to be relatively constant during the initial phase (e.g., the first 4 weeks), demonstrating the desired zero-order release kinetics. A gradual decline in the release rate is expected as the reservoir becomes depleted.

-

Comparison of Methods: The gravimetric weight loss should correlate well with the cumulative amount of this compound quantified by GC-MS. Any significant discrepancies may indicate degradation of the active ingredient or retention within the dispenser matrix.

-

Dispenser Longevity: The effective lifespan of the dispenser can be determined by the duration for which the release rate remains above a predetermined minimum effective dose.

Trustworthiness and Self-Validation

The protocols described in this document are designed to be self-validating. The dual approach of gravimetric analysis and analytical quantification by GC-MS provides a cross-verification of the release data. A strong correlation between these two datasets enhances the confidence in the determined release profile. Furthermore, the use of a calibration curve with certified standards ensures the accuracy of the GC-MS quantification. For regulatory purposes, adherence to guidelines such as those from the EPA (e.g., Method 8260B for volatile organic compounds) is recommended.[19]

Conclusion

The successful design of a controlled release dispenser for this compound is a multi-faceted process that requires careful consideration of the active ingredient's properties, appropriate material selection, and rigorous characterization of the release profile. The reservoir-in-matrix design detailed in these application notes offers a robust and adaptable platform for achieving sustained and controlled release of this volatile compound. By following the outlined protocols, researchers can fabricate and validate dispensers that meet the specific requirements of their applications, thereby maximizing the efficacy and utility of this compound.

References

-

PubChem. (n.d.). 1-Octanol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Perdih, A. (2025). Physicochemical Properties of Octane Isomers in View of the Structural Numbers. Journal of the Serbian Chemical Society, 90(8), 825-837.

- Lucchi, A., et al. (2024). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. Insects, 15(1), 2.

- Verevkin, S. P. (2025). Vapor Pressures and Vaporization Enthalpies of the n Alkanes from C 31 to C 38 at T = 298.15 K by Correlation Gas Chromatography.

- Rodríguez, A., et al. (2017). Influence of Adsorbent Nature on the Dynamic Headspace Study of Insect Semiochemicals. Australian Journal of Chemistry, 70(4), 458-464.

-

Renn, C., et al. (n.d.). Setup for mold fabrication comprising the dispenser with a connected reservoir. ResearchGate. Retrieved January 24, 2026, from [Link]

- El-Ghany, N. M. A. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11.

-

Zhang, Z., et al. (n.d.). Three kinds of sustained-release dispensers were tested in the field trapping. ResearchGate. Retrieved January 24, 2026, from [Link]

- Guerrero, A., et al. (2021).

-

U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA. Retrieved January 24, 2026, from [Link]

- Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnology, Agronomy, Society and Environment, 15(3), 459-470.

- Bilde, M., et al. (2019). Experimental vapour pressures of eight n-Alkanes (C17, C18, C20, C22, C24, C26, C28 and C31) at ambient temperatures. Atmospheric Chemistry and Physics, 19(11), 7581-7590.

- Ali, A., et al. (2024). Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. Frontiers in Chemistry, 12, 1365133.

- Morgan, D. L., & Kobayashi, R. (1994). Direct vapor pressure measurements of ten n-alkanes in the C1-C28 range. Fluid Phase Equilibria, 97, 211-242.

- Carlin, S., et al. (2018).

- Agelopoulos, N. G., & Pickett, J. A. (1998). Headspace Analysis in Chemical Ecology: Effects of Different Sampling Methods on Ratios of Volatile Compounds Present in Headspace Samples. Journal of Chemical Ecology, 24(7), 1161-1172.

-

De, U. C., & Das, A. (n.d.). Physico-chemical properties of octane isomers. ResearchGate. Retrieved January 24, 2026, from [Link]

- Vakkanti, V. S., & Guntuku, G. S. (2025). Preparation and evaluation of pheromone slow-release dispensers of grape vine moth and brinjal fruit and shoot borer. Acta agriculturae Slovenica, 121(4), 1-13.

- Klingler, J., & Endler, K. (1994). U.S. Patent No. 5,316,148. Washington, DC: U.S.

-

ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. Retrieved January 24, 2026, from [Link]

- Horvat, S., et al. (2024). Analysis of octane isomer properties via topological descriptors of line graphs. Scientific Reports, 14(1), 1-14.

- Chickos, J. S., & Acree, Jr., W. E. (2004). Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C21 to C30 at T = 298.15 K by Correlation Gas Chromatography.

- Wang, S., et al. (2012). Measurement of semiochemical release rates with a dedicated environmental control system. Biosystems Engineering, 113(3), 273-279.

-

iGEM Valencia UPV. (2014). Dynamic headspace. Retrieved January 24, 2026, from [Link]

- Slegers, P. M., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(3), 37.

-

PubChem. (n.d.). (E)-7-methyloct-4-en-2-yne. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Murray, M. (n.d.). Analysis of Codling Moth Mating Disruption Dispensers in a High-Elevation Northern Utah Apple Orchard.

-

Suterra. (2024). The Science of Suterra's Dispenser Technologies for Mating Disruption. Retrieved January 24, 2026, from [Link]

- Rodriguez, A., et al. (2017). Influence of Adsorbent Nature on the Dynamic Headspace Study of Insect Semiochemicals. CSIRO Publishing.

-

The Organic Chemistry Tutor. (2021, February 1). ALEKS: Relating vapor pressure to vaporization [Video]. YouTube. [Link]

-

Shimadzu. (n.d.). Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethyl-7-methyloct-4-en-1-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 7-Methyloct-7-en-1-yn-4-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. plantprotection.pl [plantprotection.pl]

- 2. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]

- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 9. eclass.upatras.gr [eclass.upatras.gr]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. connectsci.au [connectsci.au]

- 13. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Team:Valencia UPV/Project/modules/methodology/dynamic headspace - 2014.igem.org [2014.igem.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. archive.epa.gov [archive.epa.gov]

Application Notes and Protocol for Electroantennography (EAG) with 4-Methyloct-7-en-2-ol

Abstract

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated potential of olfactory receptor neurons on an insect's antenna in response to volatile chemical stimuli.[1] This document provides a comprehensive, in-depth guide for researchers, scientists, and professionals in drug development on conducting EAG experiments with 4-Methyloct-7-en-2-ol, a semiochemical of interest. This protocol is designed to be a self-validating system, incorporating detailed explanations of the underlying principles, step-by-step experimental procedures, data analysis, and troubleshooting. The causality behind experimental choices is emphasized to ensure both methodological rigor and adaptability for various insect species.

Principles of Electroantennography and Olfactory Transduction

The insect antenna is a sophisticated sensory organ, detecting a vast array of airborne chemical cues that mediate critical behaviors such as locating hosts, finding mates, and avoiding predators.[2] The EAG technique captures the gross electrical potential change across the antenna when these compounds are detected.

1.1. The Biological Mechanism

When volatile molecules like this compound are introduced to the antenna, they diffuse through microscopic pores in the sensory hairs (sensilla) and enter the sensillar lymph. There, they are typically bound by Odorant-Binding Proteins (OBPs), which transport these hydrophobic molecules to Olfactory Receptors (ORs) located on the dendritic membranes of Olfactory Receptor Neurons (ORNs). The binding of the odorant to an OR, which is a G-protein-coupled receptor (GPCR), initiates a rapid intracellular signaling cascade. This cascade leads to the opening of ion channels, causing a depolarization of the neuron. The EAG technique measures the summed voltage of these simultaneous depolarizations across many responding neurons.[3] The amplitude of the resulting EAG response is generally proportional to the number of neurons activated and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to the specific compound.[1]

1.2. Olfactory Signal Transduction Pathway

The following diagram illustrates the key steps in the olfactory signaling cascade that generates the EAG signal.

Caption: Olfactory Signal Transduction Pathway.

Materials and Equipment

Successful EAG experiments depend on high-quality equipment and reagents. The following table provides a comprehensive list.

| Category | Item | Key Specifications/Purpose |

| Insect Preparation | Dissecting Microscope | 10-40x magnification for antenna preparation and electrode placement. |

| Micromanipulators (x2) | For precise positioning of recording and reference electrodes. | |

| Vibration Isolation Table | To minimize mechanical noise during recording. | |

| Insect Holder | Custom-made or wax/clay block to immobilize the insect securely. | |

| Electrodes & Probes | Glass Capillaries | Borosilicate glass (e.g., 1.5 mm O.D.) for pulling micropipettes. |

| Micropipette Puller | To create fine-tipped glass electrodes. | |

| Ag/AgCl Wire | For creating stable recording and reference electrodes. | |

| Electrode Holders | To connect Ag/AgCl wires to the headstage amplifier. | |

| Signal Acquisition | High-Impedance DC Amplifier | 10-100x gain, essential for amplifying the small antennal signals.[3] |

| A/D Converter & Software | To digitize and record the amplified signal (e.g., Syntech AutoSpike or similar). | |

| Stimulus Delivery | Purified Air Source | Charcoal-filtered and humidified air stream for continuous flow over the antenna. |

| Stimulus Flow Controller | To deliver precise puffs of odorant into the main air stream. | |

| Pasteur Pipettes & Filter Paper | To create disposable cartridges for delivering odorant stimuli. | |

| Reagents | This compound | High purity (>95%). |

| Solvent | HPLC-grade Hexane or Mineral Oil (for dilution). | |

| Electrolyte Solution | Ringer's solution or 0.1 M KCl for filling electrodes. | |

| Positive Control | e.g., Benzaldehyde or a known species-specific pheromone. | |

| Negative Control | The pure solvent used for dilutions. |

Preparation of Reagents and Stimuli

Meticulous preparation of chemical stimuli is critical for reproducible and reliable results.

3.1. Causality of Solvent Choice this compound is a volatile alcohol. For such compounds, a non-polar, low-volatility solvent like mineral oil is often preferred as it allows for a more stable and prolonged release of the odorant from the filter paper cartridge. Alternatively, a high-volatility solvent like hexane can be used, but it must be fully evaporated from the filter paper before use to avoid a solvent response from the antenna.[4] This protocol will proceed with hexane as the solvent.

3.2. Stimulus Preparation Protocol

-

Stock Solution: Prepare a 1 µg/µL stock solution of this compound in HPLC-grade hexane.

-

Serial Dilutions: Perform serial dilutions (1:10) from the stock solution to create a range of concentrations. This allows for the construction of a dose-response curve.

-

Cartridge Preparation:

-

Cut a small strip of filter paper (e.g., 1 cm x 2 cm) and place it inside a clean glass Pasteur pipette.

-

Apply 10 µL of a specific dilution onto the filter paper. This will result in cartridges containing known amounts of the compound.

-

Leave the pipette in a fume hood for approximately 1-2 minutes to allow the hexane to completely evaporate, leaving only the test compound on the filter paper.

-

Seal the pipette ends with paraffin film and store at 4°C until use (for a maximum of a few hours).

-

3.3. Control and Stimulus Concentrations

| Stimulus | Solvent | Concentration (µg/µL) | Amount on Filter Paper (µg) | Purpose |

| Negative Control | Hexane | N/A | 10 µL of solvent only | To measure the response to the solvent and mechanical puff. |

| Positive Control | Hexane | 1 | 10 | To confirm the viability of the antennal preparation. |

| This compound | Hexane | 0.0001 | 0.001 | Test for detection threshold. |

| 0.001 | 0.01 | Low concentration test. | ||

| 0.01 | 0.1 | Medium concentration test. | ||

| 0.1 | 1 | High concentration test. | ||

| 1 | 10 | Saturation level test. |

Experimental Protocol: A Step-by-Step Guide

The following workflow outlines the process from insect preparation to data acquisition.

Caption: EAG Experimental Workflow.

Step 1: Insect Preparation

-

Immobilization: Anesthetize the insect by chilling it on ice for a few minutes. Secure the insect onto a holder (e.g., a wax block or a custom stage) using dental wax or thin strips of tape. The head should be immobilized to prevent movement.

-

Antenna Preparation: For an excised antenna preparation, carefully cut one antenna at its base using microscissors.[1] For a whole-insect preparation, which can provide more stable and longer-lasting recordings, immobilize the head such that one antenna is exposed and accessible.[5]

Step 2: Electrode Placement

-

Electrode Preparation: Fill two pulled glass micropipettes with the electrolyte solution, ensuring no air bubbles are present. Insert the Ag/AgCl wires into the back of the pipettes.

-

Reference Electrode: Using a micromanipulator, carefully insert the tip of the reference electrode into the insect's head, often near the base of the antenna or into an eye.

-

Recording Electrode: With the second micromanipulator, bring the recording electrode into contact with the tip of the antenna. This can be achieved by either gently touching the tip or by snipping a very small portion of the antennal tip and fitting the electrode over the opening.[3]

Step 3: Data Acquisition

-

Setup: Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna, delivering a constant stream of purified, humidified air.

-

Baseline: Turn on the amplifier and software. Allow the signal to stabilize to a flat baseline. A noisy baseline may indicate poor electrode contact or electrical interference.

-

Stimulation: Insert the negative control (solvent) cartridge into the stimulus delivery system. Deliver a short puff of air (e.g., 0.5 seconds) through the cartridge.

-

Recording: Record the resulting waveform. This is the response to the solvent and the mechanical stimulus.

-

Recovery: Allow the antenna to recover in the constant air stream for at least 60 seconds between stimuli to prevent adaptation.

-

Testing: Present the stimuli in a randomized order, starting from the lowest concentration and moving to the highest. Interspersed with the test compounds, present the negative and positive controls periodically to monitor the health and responsiveness of the preparation.

Data Analysis and Interpretation

The output of an EAG experiment is a series of voltage traces. The key metric is the amplitude of the negative deflection caused by the odorant puff.

-

Measure Raw Amplitude: For each trace, measure the peak amplitude of the depolarization in millivolts (mV) from the pre-stimulus baseline.

-